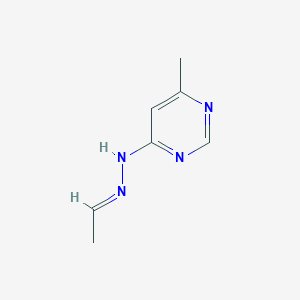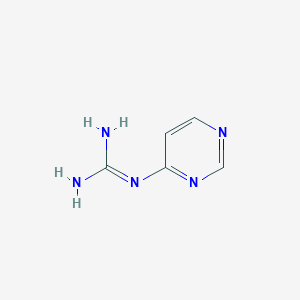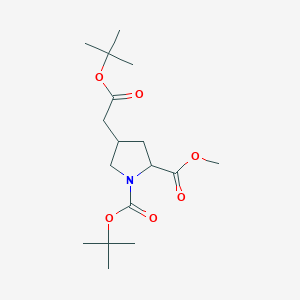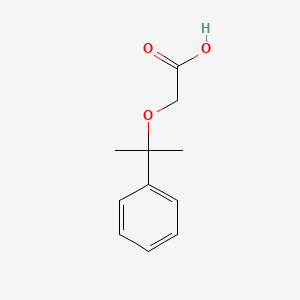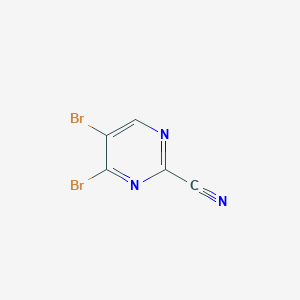
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can range from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions can include various substituted pyrimidines, which may have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine include other substituted pyrimidines and piperidines. Some examples include:
- 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-(®-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-( (2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15F2N3 |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-5,6-difluoropyrimidine |
InChI |
InChI=1S/C11H15F2N3/c1-7-3-8(2)5-16(4-7)11-9(12)10(13)14-6-15-11/h6-8H,3-5H2,1-2H3/t7-,8+ |
InChI-Schlüssel |
AADDWXPHQWZLJM-OCAPTIKFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=C(C(=NC=N2)F)F)C |
Kanonische SMILES |
CC1CC(CN(C1)C2=C(C(=NC=N2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


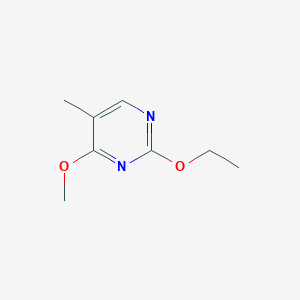
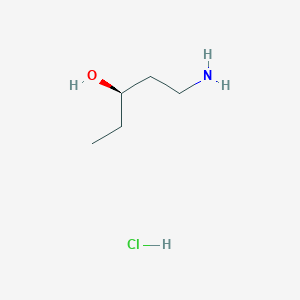
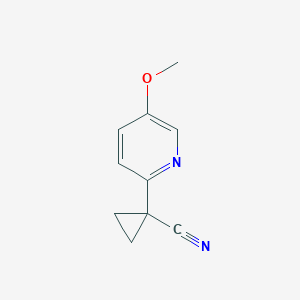
![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
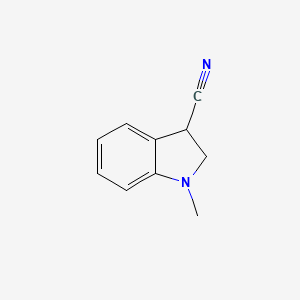

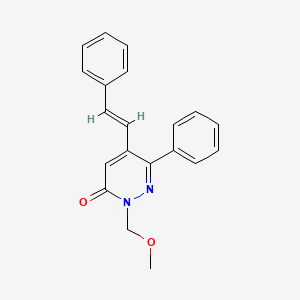

![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
